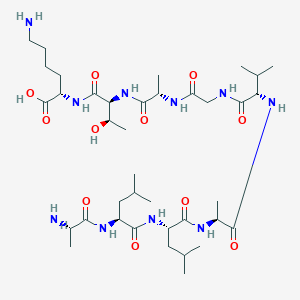

H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

184297-65-2 |

|---|---|

Molecular Formula |

C38H70N10O11 |

Molecular Weight |

843.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C38H70N10O11/c1-18(2)15-26(46-35(55)27(16-19(3)4)45-31(51)21(7)40)34(54)43-23(9)33(53)47-29(20(5)6)36(56)41-17-28(50)42-22(8)32(52)48-30(24(10)49)37(57)44-25(38(58)59)13-11-12-14-39/h18-27,29-30,49H,11-17,39-40H2,1-10H3,(H,41,56)(H,42,50)(H,43,54)(H,44,57)(H,45,51)(H,46,55)(H,47,53)(H,48,52)(H,58,59)/t21-,22-,23-,24+,25-,26-,27-,29-,30-/m0/s1 |

InChI Key |

HCNGMUIGEIBKOI-ACFIYAFCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Significance of Peptide Based Academic Inquiry and Methodologies

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. longdom.org They can function as hormones, neurotransmitters, and signaling molecules, participating in cell communication, immune responses, and the regulation of enzymatic activity. longdom.org The scientific community utilizes synthetic peptides to explore these complex biological systems, develop new therapeutic strategies, and create novel biomaterials. longdom.orgmothersalwaysright.com

The synthesis of peptides, particularly through methods like Solid-Phase Peptide Synthesis (SPPS), has revolutionized the field. longdom.org SPPS allows for the controlled, stepwise creation of specific peptide sequences, enabling researchers to produce custom molecules for targeted studies. longdom.org This capability is crucial for a variety of applications, including:

Protein Function and Characterization: Synthetic peptides are used to study enzyme-substrate interactions, identify protein binding sites, and develop antibodies specific to certain protein epitopes. biomatik.com

Therapeutic and Diagnostic Development: Peptides are investigated for their potential in medicine, with applications in cancer therapy, metabolic disorders, and as diagnostic agents that can detect specific biomarkers. longdom.orgnih.govnih.gov

Materials Science: The unique self-assembling properties of certain peptides are harnessed to create functional materials like hydrogels and nanoparticles for use in tissue engineering and drug delivery systems. longdom.org

Methodologies such as phage display, which is a high-throughput screening technique, further accelerate the discovery of new peptide ligands for various biological targets. nih.gov These advanced methods, combined with the versatility of peptide chemistry, have established peptides as indispensable tools in modern scientific research. biomatik.comnih.gov

H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh As a Decapeptide Model for Fundamental Biochemical and Biophysical Investigations

Decapeptides, peptides consisting of ten amino acids, serve as excellent models in biochemical and biophysical research due to their manageable size and complexity. They are large enough to form defined secondary structures and exhibit specific binding capabilities, yet small enough to be synthesized with high purity and studied using various analytical techniques. nih.gov Novel decapeptides have been successfully used to investigate targeted delivery of isotopes to cancer cells, demonstrating their utility as specific binding agents. nih.gov

The peptide H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH possesses a distinct sequence that makes it a compelling model for study. Its composition includes a mix of nonpolar, hydrophobic amino acids (Alanine, Leucine (B10760876), Valine, Glycine) and polar or charged amino acids (Threonine, Lysine), creating an amphipathic character. wikipedia.orgkhanacademy.org This structural feature is critical for investigating phenomena like protein folding, where hydrophobic residues tend to bury themselves away from water, and interactions with biological membranes. khanacademy.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Name | L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-valyl-L-glycyl-L-alanyl-L-threonyl-L-lysine |

| Sequence | Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys |

| Molecular Formula | C₄₂H₇₉N₁₁O₁₂ |

| Molecular Weight | 942.15 g/mol |

Table 2: Constituent Amino Acids and Their Properties

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |

| Alanine (B10760859) | Ala | A | Nonpolar, Hydrophobic |

| Leucine | Leu | L | Nonpolar, Hydrophobic |

| Valine | Val | V | Nonpolar, Hydrophobic |

| Glycine (B1666218) | Gly | G | Nonpolar, Hydrophobic |

| Threonine | Thr | T | Polar, Uncharged |

| Lysine (B10760008) | Lys | K | Basic, Positively Charged |

The presence of the positively charged Lysine residue suggests potential electrostatic interactions with negatively charged molecules or surfaces, such as phospholipid bilayers of cell membranes. wikipedia.orgkhanacademy.org Biophysical investigations could therefore focus on how this peptide partitions into and perturbs model membranes, a study crucial for understanding protein-lipid interactions. nih.gov

Articulating Research Objectives and Scope for In Depth Studies of H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Elaboration

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for peptide production due to its efficiency and potential for automation. americanpeptidesociety.orgnih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support. americanpeptidesociety.org

Key Resin Characteristics for Consideration:

Linker Type: The linker connects the peptide to the resin and determines the cleavage conditions required to release the final product. chempep.com For a C-terminal acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are standard choices. chempep.commerckmillipore.com The 2-CTC resin is particularly advantageous as it is hyper-acid labile, allowing the peptide to be cleaved under very mild acidic conditions, which preserves acid-sensitive protecting groups if protected fragments are needed for later use. chempep.commerckmillipore.com

Polymer Matrix: Polystyrene (PS) is a common and cost-effective matrix, but its hydrophobic nature can lead to poor swelling in the polar solvents used in SPPS and may promote aggregation of hydrophobic peptides. biosynth.comiris-biotech.de The target decapeptide contains a significant number of hydrophobic residues (Ala, Leu, Val). Therefore, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., NovaSyn® TGA) are often preferred. chempep.comiris-biotech.de These resins exhibit improved swelling properties in a wider range of solvents, minimizing peptide aggregation and improving reaction kinetics. iris-biotech.de

Loading Capacity: Resin loading, expressed in mmol/g, defines the amount of the first amino acid attached to the support. iris-biotech.de For longer or "difficult" sequences prone to aggregation, a resin with a lower substitution (e.g., 0.3-0.6 mmol/g) is often beneficial. chempep.comiris-biotech.de The increased space between growing peptide chains on the resin surface reduces intermolecular interactions and aggregation, leading to higher purity of the crude product. iris-biotech.de

Interactive Table 1: Comparison of Suitable Resins for this compound Synthesis

| Resin Type | Polymer Matrix | Typical Loading (mmol/g) | Cleavage Condition (for C-terminal acid) | Advantages for Target Peptide | Disadvantages |

|---|---|---|---|---|---|

| Wang Resin | Polystyrene | 0.6 - 1.2 | High TFA (e.g., 95%) merckmillipore.com | Cost-effective, standard for C-terminal acids. chempep.com | Can promote aggregation for hydrophobic sequences. biosynth.com |

| 2-Chlorotrityl (2-CTC) Resin | Polystyrene | 0.8 - 1.6 | Mild acid (e.g., 1% TFA in DCM) merckmillipore.com | Suppresses diketopiperazine formation; allows for synthesis of protected fragments. chempep.com | Higher cost than Wang resin. |

| NovaSyn® TGA Resin | PEG-PS | 0.2 - 0.4 | High TFA (e.g., 95%) merckmillipore.com | Excellent swelling, minimizes aggregation, ideal for hydrophobic peptides. chempep.comiris-biotech.de | Higher cost. |

The formation of the amide (peptide) bond is the central reaction in SPPS. libretexts.org This reaction is thermodynamically unfavorable and requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid. creative-peptides.com The choice of coupling reagent is critical for achieving rapid and complete reactions while minimizing side reactions, most notably racemization. acs.orgbachem.com

For a decapeptide like this compound, which contains sterically hindered residues such as Valine, highly efficient coupling reagents are necessary.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first reagents used, but its use can be complicated by the formation of an insoluble dicyclohexylurea byproduct and a higher risk of racemization. creative-peptides.comvaia.com

Onium Salts (Aminium/Uronium & Phosphonium): These reagents have become the standard in modern SPPS. bachem.comsigmaaldrich.com They react with the amino acid to form a highly reactive activated ester in situ.

Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HCTU are highly efficient and widely used. creative-peptides.compeptide.com HATU, which is based on the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) additive, is even more reactive and is particularly effective at reducing racemization and speeding up difficult couplings. bachem.comsigmaaldrich.com More recently, OxymaPure-based reagents like COMU have been developed as a safe and highly effective alternative to benzotriazole-based reagents. acs.orgbachem.com

Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. sigmaaldrich.compeptide.com PyAOP is particularly useful for coupling N-methylated amino acids, though this is not required for the target peptide. peptide.com

Given the sequence, a potent coupling reagent such as HATU or HCTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) would be a robust choice to ensure high coupling efficiency at each of the nine steps. bachem.comsigmaaldrich.com

Interactive Table 2: Evaluation of Common Coupling Reagents

| Reagent | Type | Relative Reactivity | Racemization Risk | Key Features |

|---|---|---|---|---|

| DCC | Carbodiimide | Moderate | Moderate | Forms insoluble urea (B33335) byproduct. creative-peptides.com |

| HBTU/TBTU | Aminium/Uronium Salt | High | Low | Efficient and widely used standard reagents. creative-peptides.compeptide.com |

| HCTU | Aminium/Uronium Salt | Very High | Very Low | Higher reactivity than HBTU, good for difficult couplings. bachem.compeptide.com |

| HATU | Aminium/Uronium Salt | Very High | Very Low | Based on HOAt, excellent for minimizing racemization and for hindered couplings. bachem.comsigmaaldrich.com |

| COMU | Aminium/Uronium Salt | Very High | Very Low | Oxyma-based, non-explosive, safer alternative to HBTU/HATU. acs.orgsigmaaldrich.com |

| PyBOP | Phosphonium Salt | High | Low | Does not cause guanidinylation of Arg side chains. sigmaaldrich.com |

The repetitive nature of the SPPS cycle (deprotection, washing, coupling, washing) makes it ideally suited for automation. americanpeptidesociety.orgbeilstein-journals.org Automated peptide synthesizers offer significant advantages, including increased reproducibility, reduced human error, and higher throughput. americanpeptidesociety.orgspecchemonline.com

Modern synthesizers frequently incorporate microwave heating technology. nih.gov Applying microwave energy can dramatically accelerate both the Fmoc-deprotection and coupling steps, reducing typical cycle times from hours to minutes. nih.gov This is particularly beneficial for synthesizing longer peptides or overcoming difficult couplings, such as those involving sterically hindered amino acids found in the target sequence. nih.gov Automation allows for the synthesis of this compound to be performed with high fidelity and efficiency, enabling walk-away operation once the system is configured. americanpeptidesociety.orgspecchemonline.com

Solution-Phase Peptide Synthesis (LPPS) and Hybrid Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS), or liquid-phase peptide synthesis, offers advantages for large-scale production, as it avoids the use of expensive resins and can be more easily scaled up. google.commdpi.com Hybrid approaches, which combine the strengths of both SPPS and LPPS, are particularly powerful.

Segment condensation is a convergent strategy where a long peptide is assembled from smaller, pre-synthesized peptide fragments. nih.govresearchgate.net For the target decapeptide, one could envision a strategy where two pentapeptide fragments are synthesized and then joined:

Fragment 1: H-Ala-Leu-Leu-Ala-Val-OH

Fragment 2: H-Gly-Ala-Thr-Lys-OH

These fragments can be prepared using SPPS (and cleaved from a hyper-acid sensitive resin to keep side-chain protecting groups intact) or via solution-phase methods. nih.gov The fragments are then coupled in solution. This approach can lead to a purer final product, as the purification of the intermediate fragments is often easier than purifying the full-length peptide from a series of deletion sequences. researchgate.net

A more advanced and elegant strategy is ligase-mediated ligation . This chemo-enzymatic peptide synthesis (CEPS) approach uses engineered enzymes, or ligases, to join unprotected peptide fragments with high specificity and without racemization. qyaobio.comrsc.org For example, an enzyme like omniligase-1, an engineered subtilisin variant, could catalyze the formation of a peptide bond between a C-terminal ester fragment (e.g., H-Ala-Leu-Leu-Ala-Val-OEt) and an N-terminal amine fragment (e.g., H-Gly-Ala-Thr-Lys-OH) under mild, aqueous conditions. rsc.org This method aligns with green chemistry principles by reducing the need for protecting groups and harsh chemical reagents. acs.org

Chemo-enzymatic synthesis leverages the stereoselectivity of enzymes to form peptide bonds, completely avoiding racemization, a significant drawback of purely chemical methods. qyaobio.comnih.gov Proteases like subtilisin, trypsin, or papain can be used to catalyze peptide bond formation instead of hydrolysis by manipulating reaction conditions, such as using organic solvents, frozen aqueous systems, or substrate mimetics. nih.gov

For the synthesis of this compound fragments, a chemo-enzymatic approach could be highly effective. For instance, a dipeptide like H-Ala-Leu-OEt could be synthesized by reacting an N-protected Alanine (B10760859) C-terminal ester with Leucine (B10760876) methyl ester in the presence of an appropriate enzyme. The key advantages of this method are the mild reaction conditions and the absolute stereochemical control. nih.gov This approach is particularly valuable for producing peptide fragments that can then be used in a larger convergent synthesis strategy, such as the ligase-mediated condensation described above. qyaobio.comrsc.org

Green Chemistry Approaches in Peptide Synthesis for this compound Production

The production of synthetic peptides, including this compound, has traditionally relied on Solid-Phase Peptide Synthesis (SPPS). While effective, conventional SPPS methods generate substantial chemical waste, utilizing large volumes of hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methylpyrrolidone (NMP). gcande.orgpeptide.com These solvents are classified as environmentally problematic, prompting a shift towards more sustainable or "green" chemistry principles in peptide synthesis. gcande.orgpeptide.comadvancedchemtech.com

Modern green approaches focus on several key areas:

Solvent Replacement: A primary goal is the substitution of hazardous solvents with safer, more environmentally benign alternatives. semanticscholar.org Research has identified greener solvents such as γ-valerolactone (GVL), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) that can be used in SPPS. researchgate.net Binary mixtures of solvents, such as dimethyl sulfoxide (B87167) (DMSO) combined with 1,3-dioxolane (B20135) or 2-methyltetrahydrofuran, have also been developed to mimic the favorable properties of DMF while reducing environmental impact. semanticscholar.org

Aqueous-Phase Synthesis: A significant innovation is the development of aqueous solid-phase peptide synthesis (ASPPS). tu-darmstadt.de This strategy utilizes water as the primary solvent, drastically reducing organic solvent waste. tu-darmstadt.denih.gov It relies on the design of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide assembly in aqueous conditions. tu-darmstadt.denih.gov

Alternative Synthesis Technologies: Beyond solvent substitution, new technologies are emerging. Continuous flow chemistry offers a more sustainable paradigm by allowing for the continuous flow of reagents through a reactor, which enhances efficiency, reduces the need for excess reagents, and minimizes waste. oxfordglobal.com Chemoenzymatic Peptide Synthesis (CEPS) leverages enzymes for peptide bond formation, offering high selectivity and yield under mild, environmentally friendly conditions. oxfordglobal.comrsc.org

Greener Reagents and Cleavage: The final step of SPPS involves cleaving the synthesized peptide from the solid resin support, a process that traditionally uses harsh acids like trifluoroacetic acid (TFA). peptide.com Green chemistry seeks to develop TFA-free cleavage protocols and more efficient purification strategies, such as membrane-based separations, to reduce the generation of hazardous waste. advancedchemtech.comoxfordglobal.com

Table 1: Comparison of Traditional and Green Solvents in Peptide Synthesis

| Feature | Traditional Solvents (e.g., DMF, DCM) | Green Alternatives (e.g., 2-MeTHF, GVL, Water) |

|---|---|---|

| Environmental Impact | High; classified as hazardous, significant waste generation. gcande.orgpeptide.com | Low; reduced toxicity and environmental persistence. advancedchemtech.comresearchgate.net |

| Safety Concerns | Reproductive toxicity, carcinogenicity concerns. peptide.com | Generally safer for laboratory personnel. |

| Source | Petrochemical-based. | Often bio-based and from renewable sources. americanpeptidesociety.org |

| Efficiency in SPPS | Well-established with high efficiency. | Efficiency can be comparable, though optimization may be required. semanticscholar.org |

Comprehensive Purification and Quality Control Methodologies for Synthetic this compound

Following synthesis, the crude peptide product contains the target sequence alongside impurities such as truncated or deletion sequences. A multi-step purification and rigorous quality control process is essential to isolate this compound at high purity and to verify its structural integrity.

High-Resolution Chromatographic Techniques for Purity Assessment

Chromatography is the cornerstone of peptide purification, separating the target peptide from impurities based on distinct physicochemical properties. gilson.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide purification. gilson.comnih.gov It separates peptides based on their hydrophobicity. nih.gov The peptide mixture is passed through a column packed with a non-polar stationary phase (typically C18 silica). gilson.compeptide.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution; more hydrophobic peptides are retained longer on the column. peptide.com Trifluoroacetic acid is often added as an ion-pairing reagent to improve peak sharpness.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 μm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption, making it a powerful tool for high-throughput purity analysis. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. gilson.com It is particularly effective for removing high-molecular-weight impurities, such as peptide aggregates, from the desired monomeric peptide. gilson.com

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge at a given pH. nih.govub.edu For a peptide like this compound, which has a basic lysine (B10760008) residue and a free N-terminus, cation-exchange chromatography would be suitable to bind the positively charged peptide to a negatively charged stationary phase. gilson.com

Mixed-Mode Chromatography (MMC): This approach combines multiple separation mechanisms. A common example is Hydrophilic Interaction Liquid Chromatography/Cation-Exchange (HILIC/CEX), which separates peptides based on both hydrophilicity and net positive charge. ub.edu It serves as an excellent orthogonal method to RP-HPLC, often resolving impurities that co-elute in reversed-phase systems. ub.edu

Table 2: Overview of Chromatographic Techniques for Peptide Purity Assessment

| Technique | Separation Principle | Primary Application for this compound |

|---|---|---|

| RP-HPLC/UPLC | Hydrophobicity. nih.gov | Primary purification method; separation from hydrophobic/hydrophilic impurities. |

| SEC | Molecular Size (Hydrodynamic Radius). gilson.com | Removal of aggregates and oligomers. |

| IEC | Net Charge. ub.edu | Separation based on charge state; removal of impurities with different pI values. |

| MMC (HILIC/CEX) | Hydrophilicity and Charge. ub.edu | Orthogonal purification to resolve challenging impurities not separated by RP-HPLC. |

Advanced Mass Spectrometry for Purity and Sequence Verification

Mass spectrometry (MS) is an indispensable analytical technique that provides precise mass-to-charge ratio (m/z) data, allowing for the confirmation of molecular weight and the verification of the amino acid sequence. mabion.eu

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing peptides. It generates multiply charged ions from the peptide in solution, which allows for the analysis of relatively large molecules on mass analyzers with a limited m/z range. mabion.eu It is often coupled with liquid chromatography (LC-MS). nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): In MALDI, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the peptide, typically as a singly charged ion. nih.gov MALDI is often coupled with a time-of-flight (TOF) analyzer and is excellent for rapid molecular weight determination of the purified peptide.

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, tandem MS is employed. numberanalytics.com An ion corresponding to the peptide is isolated, fragmented, and the resulting fragment ions are mass-analyzed. nih.gov

Collision-Induced Dissociation (CID): This is the most common fragmentation method, where ions collide with an inert gas, primarily breaking the peptide amide bonds to produce b- and y-type fragment ions that reveal sequence information. numberanalytics.com

Electron-Transfer Dissociation (ETD): ETD is a complementary fragmentation technique that involves the transfer of an electron to the peptide ion. nih.gov It is particularly useful because it tends to preserve post-translational modifications that might be lost during CID. nih.govjpt.com

Table 3: Mass Spectrometry Techniques for Peptide Characterization

| Technique | Primary Function | Information Provided for this compound |

|---|---|---|

| ESI-MS | Molecular Weight Determination | Confirms the mass of the intact peptide, often with high accuracy. mabion.eu |

| MALDI-TOF MS | Rapid Molecular Weight Determination | Provides fast confirmation of the peptide's molecular weight. nih.gov |

| Tandem MS (MS/MS) | Sequence Verification | Fragments the peptide to confirm the correct order of the nine amino acids. numberanalytics.comnih.gov |

Quantitative Amino Acid Analysis (AAA) for Net Peptide Content Determination

Lyophilized peptide powders are not 100% pure peptide; they typically contain bound water and counter-ions (like trifluoroacetate (B77799) from HPLC purification), which can constitute 10-30% of the total weight. nih.gov Quantitative Amino Acid Analysis (AAA) is the gold standard method for determining the precise amount of peptide in a sample, known as the net peptide content. nih.govnih.gov

The process involves the complete acid hydrolysis of the peptide, breaking it down into its individual amino acid components. nih.gov These free amino acids are then separated, identified, and quantified, often using LC-MS. nih.govnih.gov The concentration of each amino acid that is part of the known sequence is calculated. nih.gov By summing the molar quantities of the constituent amino acids (accounting for their frequency in the sequence), the absolute quantity of the this compound peptide is accurately determined. nih.gov

Table 4: Theoretical Amino Acid Composition for AAA of this compound

| Amino Acid | Expected Molar Ratio |

|---|---|

| Alanine (Ala) | 3 |

| Leucine (Leu) | 2 |

| Valine (Val) | 1 |

| Glycine (B1666218) (Gly) | 1 |

| Threonine (Thr) | 1 |

| Lysine (Lys) | 1 |

Capillary Electrophoresis (CE) for Assessment of Isomeric Purity and Small Structural Changes

Capillary Electrophoresis (CE) is a powerful, high-resolution separation technique that is highly complementary to HPLC. springernature.commtoz-biolabs.com CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge and size. nih.gov Because its separation principle is fundamentally different from that of RP-HPLC (charge/size vs. hydrophobicity), it is considered an orthogonal technique. springernature.com

This orthogonality makes CE exceptionally valuable for assessing the purity of synthetic peptides like this compound. It can often resolve impurities that co-elute with the main peak in an HPLC chromatogram. mtoz-biolabs.com CE is particularly adept at detecting subtle structural changes and separating isomers, such as diastereomers that may arise from racemization during synthesis, or degradation products like deamidated or oxidized forms of the peptide. nih.gov The use of specific buffers, sometimes containing organic modifiers, can be optimized to enhance the separation of hydrophobic peptides.

Table 5: Comparison of CE and HPLC for Peptide Purity Analysis

| Feature | Capillary Electrophoresis (CE) | Reversed-Phase HPLC (RP-HPLC) |

|---|---|---|

| Separation Principle | Charge-to-size ratio. nih.gov | Hydrophobicity. nih.gov |

| Strength | High efficiency; excellent for resolving isomers and subtle variants. nih.gov | Robust and widely applicable; excellent for general purity assessment. peptide.com |

| Orthogonality | Highly orthogonal to HPLC, providing a more complete purity profile. mtoz-biolabs.com | The standard for purity assessment, but may not resolve all impurities. |

| Sample/Solvent Use | Very low sample and solvent consumption. mtoz-biolabs.com | Higher solvent consumption, especially at preparative scale. |

Advanced Spectroscopic Probes for Secondary Structure Determination of this compound

Circular Dichroism (CD) spectroscopy is a rapid and powerful non-destructive technique for assessing the secondary structure of peptides and proteins in solution. researchgate.net The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.govyoutube.com In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone, which adopts specific conformations that give rise to characteristic spectra for α-helices, β-sheets, and random coils. harvard.edu

For the peptide this compound, CD spectroscopy can provide a quantitative estimate of its secondary structural content.

α-Helical structures typically show a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet structures are characterized by a negative band near 218 nm and a positive band around 195 nm.

Random coil or unfolded peptides display a strong negative band near 200 nm. harvard.edu

By analyzing the CD spectrum of this compound, researchers can determine the percentage of each structural motif. Furthermore, changes in the spectrum upon titration with ligands, or alterations in temperature or solvent, can reveal conformational changes and folding/unfolding transitions. youtube.com

Table 1: Hypothetical Circular Dichroism Data and Secondary Structure Estimation for this compound This table illustrates the type of data obtained from a CD experiment and the subsequent analysis. The values are representative.

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Structural Interpretation |

|---|---|---|

| 222 | -8,500 | Negative bands indicative of α-helical content. |

| 208 | -9,200 | |

| 195 | +15,000 | Positive band suggestive of α-helix and/or β-sheet. |

Deconvolution Analysis Results:

|

FTIR and VCD are powerful vibrational spectroscopy techniques that provide detailed information about peptide conformation. nih.govhindsinstruments.com They probe the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands. nih.gov

FTIR Spectroscopy : The Amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to secondary structure. nih.gov The frequency of this band can distinguish between α-helices (typically ~1650-1658 cm⁻¹), β-sheets (~1620-1640 cm⁻¹ for intermolecular sheets), and random coils (~1640-1650 cm⁻¹). The Amide II band (~1510-1580 cm⁻¹) results from N-H bending and C-N stretching and is also conformationally sensitive. nih.gov

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light, providing an additional layer of structural detail. hindsinstruments.comnih.gov While FTIR shows the presence of certain structures, VCD can reveal their chiral arrangement. nih.gov For instance, a right-handed α-helix gives a characteristic (+, -, +) signature in the Amide I region, while β-sheets exhibit more complex patterns that can distinguish parallel from anti-parallel arrangements. researchgate.net Analysis of these bands for this compound would allow for a more refined structural assignment than with FTIR alone.

Table 2: Representative FTIR and VCD Frequencies for Peptide Secondary Structures This table shows characteristic frequencies in Amide I and Amide II regions that would be used to analyze the structure of this compound.

| Secondary Structure | Typical FTIR Amide I Frequency (cm⁻¹) | Typical VCD Amide I Signature |

|---|---|---|

| α-Helix | 1650 - 1658 | Characteristic positive/negative couplet |

| β-Sheet (Antiparallel) | 1620 - 1640 (strong), ~1690 (weak) | Strong negative band with a positive shoulder |

| Random Coil | 1640 - 1650 | Broad, less defined signal |

Sum Frequency Generation (SFG) is a nonlinear optical technique that is inherently interface-specific. osu.edu It provides vibrational spectra of molecules exclusively at an interface, such as the air-water interface or a lipid membrane. nih.govyoutube.com This is achieved because SFG is forbidden in media with inversion symmetry, but allowed at interfaces where this symmetry is broken. osu.edu

For this compound, SFG would be invaluable for studying its behavior when interacting with biological membranes or other surfaces. By analyzing the SFG spectrum, particularly the Amide I band, one can determine the orientation and conformation of the peptide. The polarization dependence of the SFG signal can be used to calculate the average orientation of the peptide's helical axis or the plane of a β-sheet relative to the surface normal. nih.gov This provides critical insights into how the peptide might insert into or lie on a membrane surface.

Table 3: Hypothetical SFG Data for this compound at an Air-Water Interface This table illustrates potential SFG results and their structural interpretation.

| Peak Frequency (cm⁻¹) | Polarization Combination | Inferred Structural Feature | Deduced Orientation |

|---|---|---|---|

| 1655 | SSP (S-polarized SFG, S-polarized visible, P-polarized IR) | α-Helix Amide I | Helical axis tilted ~30° from the surface normal |

| 1685 | SSP | β-Sheet Amide I | β-Sheet plane oriented nearly parallel to the interface |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution or in the solid state. nih.govyoutube.com

To overcome the signal overlap present in a one-dimensional (1D) NMR spectrum of a peptide, multi-dimensional NMR experiments are employed. bitesizebio.com For this compound, a combination of experiments would be required for a full structural determination:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled through a few chemical bonds (typically 2-3), which is essential for identifying amino acid spin systems based on the connectivity between NH, CαH, and side-chain protons. huji.ac.il

TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a single amino acid's spin system, even if they are not directly coupled. nih.gov This greatly simplifies the process of assigning resonances to specific amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. huji.ac.ilnih.gov The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing the distance restraints necessary to calculate the 3D structure.

Heteronuclear Experiments (e.g., HSQC, HMBC) : When the peptide is isotopically labeled with ¹⁵N and/or ¹³C, experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectrum can be recorded. bitesizebio.com An ¹H-¹⁵N HSQC provides a fingerprint of the peptide, with one peak for each N-H bond, greatly improving resolution and simplifying the assignment process. bitesizebio.com

Table 4: Summary of NMR Techniques for Structural Analysis of this compound

| NMR Experiment | Information Provided | Application to Peptide Structure |

|---|---|---|

| COSY/TOCSY | Through-bond correlations (J-coupling) | Assignment of resonances to specific amino acid spin systems. |

| NOESY | Through-space correlations (<5 Å) | Provides inter-proton distance restraints for 3D structure calculation. |

| ¹H-¹⁵N HSQC | One-bond ¹H-¹⁵N correlations | Creates a "fingerprint" of the peptide backbone for assignment and dynamics studies. |

Solid-State NMR (SSNMR) is a vital technique for studying the structure of peptides that are not amenable to solution NMR or X-ray crystallography, such as insoluble aggregates, amyloid fibrils, or membrane-bound forms. nih.govnih.gov SSNMR can provide atomic-level structural details in these non-solution environments. nih.govosti.gov

For this compound, if it were to form aggregates or bind to a membrane surface, SSNMR would be the method of choice for structural elucidation. Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. nih.gov By measuring chemical shifts, which are highly sensitive to local conformation, and inter-atomic distances, a detailed model of the peptide's structure in the solid state can be constructed. Comparing SSNMR chemical shifts to solution NMR shifts can reveal significant conformational changes that occur upon aggregation or membrane binding.

Table 5: Hypothetical Comparison of Solution and Solid-State NMR Chemical Shifts for this compound This table illustrates how changes in chemical shifts can indicate conformational transitions between solution and solid states.

| Residue | Atom | Solution NMR Shift (ppm) | SSNMR Shift (ppm) | Inferred Change |

|---|---|---|---|---|

| Leu-2 | Cα | 54.1 | 51.5 | Transition from random coil to β-sheet conformation. |

| Ala-4 | Cβ | 19.2 | 22.8 | Transition from β-sheet to α-helical conformation. |

| Val-5 | Cα | 61.3 | 59.0 | Change in local environment upon aggregation. |

Derivation of Distance and Angular Restraints from NMR Data for Structure Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A key part of this process involves the Nuclear Overhauser Effect (NOE), which provides information on the spatial proximity between protons. saliva.com.cn Intense NOE signals indicate that protons are close in space (typically < 6 Å), allowing for the calculation of distance restraints. saliva.com.cn Additionally, coupling constants and chemical shifts can be used to derive restraints on the backbone torsion angles (phi and psi). saliva.com.cngoogleapis.com These experimentally derived restraints are then used as inputs for computational structure calculations to generate an ensemble of structures consistent with the data. google.comgenecust.com

Specific Findings for this compound: Currently, there are no publicly available research articles that detail the specific set of NOE-derived distance restraints or the angular restraints calculated from NMR data for the peptide this compound.

Chemical Shift Analysis (e.g., TALOS) for Backbone Torsion Angles and Secondary Structure Prediction

The chemical shifts of backbone atoms (¹H, ¹³C, ¹⁵N) are highly sensitive to the local conformation of a peptide. googleapis.com Programs like TALOS (Torsion Angle Likeliness Obtained from Shifts) utilize large databases of proteins with known structures and chemical shifts to predict the backbone phi (φ) and psi (ψ) torsion angles for a target peptide based on its assigned chemical shifts. googleapis.com This analysis can reliably predict secondary structure elements such as α-helices and β-sheets and provide valuable restraints for structure determination.

Specific Findings for this compound: A detailed chemical shift analysis using TALOS or similar software for this compound has not been reported in the scientific literature. Consequently, there are no published predictions of its backbone torsion angles or secondary structure based on this method.

X-ray Crystallography for Atomic-Resolution Structure Determination of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule at high resolution. The technique requires the growth of well-ordered crystals, which can be challenging for flexible and relatively small molecules like peptides. researchgate.net If successful, the diffraction pattern produced by X-ray bombardment of the crystal can be used to generate an electron density map, from which an atomic model of the peptide can be built.

Specific Findings for this compound: There are no entries in the Protein Data Bank (PDB) or published papers describing the successful crystallization and subsequent X-ray diffraction structure determination of this compound, either in its free form or in a complex with an interaction partner like an MHC molecule or antibody.

Strategies for Peptide Crystallization and Co-Crystallization with Interaction Partners

The crystallization of peptides is often a trial-and-error process, involving the screening of numerous conditions such as pH, temperature, precipitants, and peptide concentration. google.com Common techniques include vapor diffusion (hanging and sitting drop) and microbatch crystallization. Due to the inherent flexibility of many peptides, strategies to improve crystallizability include introducing structural rigidity through modifications or co-crystallizing the peptide with a binding partner (e.g., an antibody, receptor, or carrier protein) to create a larger, more stable, and more readily crystallizable complex. nih.govgoogleapis.com

Specific Findings for this compound: While general peptide crystallization strategies are well-documented, no specific protocols or successful conditions for crystallizing the this compound peptide have been published.

Quantitative Conformational Analysis and Peptidomimetic Evaluation Methodologies for this compound Analogs

Peptidomimetics are compounds designed to mimic the structure and function of a native peptide but with improved properties, such as stability or binding affinity. The development of these molecules relies on a detailed understanding of the bioactive conformation of the original peptide. Quantitative methods are employed to evaluate how well a peptidomimetic's structure overlaps with the target peptide's conformational space. escholarship.orguchicago.edu

Specific Findings for this compound Analogs: Although analogs of the gp100 peptide have been synthesized and tested for immunological activity, there is no literature available that describes a quantitative conformational analysis or a systematic peptidomimetic evaluation for analogs of this compound using specific structural methodologies.

Peptide Conformation Distribution (PCD) Plots and Peptidomimetic Analysis (PMA) Maps

Peptide Conformation Distribution (PCD) plots and Peptidomimetic Analysis (PMA) maps are novel computational tools for the visual and quantitative analysis of peptidomimetics. escholarship.orguchicago.edu Unlike traditional Ramachandran plots that focus on backbone torsion angles, these methods analyze the spatial arrangement of side-chain Cα–Cβ bonds. nih.govuchicago.edu The PCD plot provides an alignment-free visualization of the conformational space occupied by a peptide or its mimetic, while the PMA map offers an alignment-based, quantitative similarity index between a mimetic and its target peptide motif. escholarship.orgnih.govuchicago.edu

Specific Findings for this compound Analogs: No studies have been published that apply PCD plots or PMA maps to the analysis of this compound or any of its analogs.

Molecular Interactions and Biological Recognition Mechanisms of H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

Elucidation of Peptide-Protein Interaction Networks and Specificity involving H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

The specificity of the peptide's interactions would be dictated by a combination of hydrophobic and electrostatic forces, along with shape complementarity to its binding partner. The flexible nature of the peptide, conferred by the glycine (B1666218) residue, may allow it to adopt different conformations upon binding to various protein targets.

To understand the binding behavior of this compound with a target protein, several biophysical techniques could be employed.

Surface Plasmon Resonance (SPR): This technique would be used to measure the kinetics of the peptide-protein interaction in real-time. By immobilizing the target protein on a sensor chip and flowing the peptide over the surface, one could determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and calculate the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Hypothetical SPR Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 3.2 x 10⁻³ | s⁻¹ |

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This would reveal the enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n). This data helps to understand the driving forces of the interaction, whether it is enthalpically (driven by favorable bond formation) or entropically (driven by the hydrophobic effect) favored.

Hypothetical ITC Thermodynamic Data for this compound Interaction

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 6.2 | cal/mol·K |

MicroScale Thermophoresis (MST): MST measures the motion of molecules in a temperature gradient, which changes upon binding. This technique is highly sensitive and requires a small amount of sample. It can be used to determine the binding affinity (Kₑ) in a variety of buffer conditions, providing insights into the robustness of the interaction.

To identify the specific binding site and understand the structural basis of recognition, techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be employed. These methods would provide high-resolution structural information of the peptide-protein complex. It is hypothesized that the hydrophobic residues (Ala, Leu, Val) of the peptide would insert into a hydrophobic pocket on the protein surface, while the lysine (B10760008) residue would form a salt bridge with a negatively charged residue (e.g., Aspartate or Glutamate) on the protein. The threonine residue could form a hydrogen bond with a suitable donor or acceptor on the protein surface, further stabilizing the complex.

Enzyme Modulation and Substrate Specificity Studies of this compound

Given its sequence, the peptide could potentially act as a modulator of certain enzymes, either by competing with the natural substrate (competitive inhibition) or by binding to an allosteric site and altering the enzyme's conformation and activity.

Enzyme kinetic studies would be performed to determine if the peptide inhibits or activates a specific enzyme. By measuring the initial reaction rates at various substrate concentrations in the absence and presence of the peptide, one could determine the mode of action. If the peptide is a competitive inhibitor, it would increase the Michaelis constant (Kₘ) of the enzyme for its substrate without affecting the maximum velocity (Vₘₐₓ).

Hypothetical Kinetic Data for Enzyme Inhibition by this compound

| Inhibitor Concentration (µM) | Apparent Kₘ (µM) | Vₘₐₓ (µmol/min) |

|---|---|---|

| 0 | 50 | 120 |

| 10 | 100 | 120 |

Investigations into Peptide-Membrane Interactions and Cellular Uptake Mechanisms of this compound

The amphipathic nature of the peptide suggests it could interact with cell membranes. nih.gov Peptides with such characteristics can sometimes disrupt membrane integrity or be internalized into cells, making them potential cell-penetrating peptides (CPPs). nih.govmdpi.com

In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cell monolayers, would be used to assess the membrane permeability of the peptide. These assays measure the rate at which the peptide crosses a lipid bilayer or a cell monolayer. The presence of the positively charged lysine residue could facilitate initial electrostatic interactions with the negatively charged components of the cell membrane, which is often the first step in cellular uptake for cationic peptides. nih.gov The hydrophobic residues would then likely insert into the lipid bilayer, potentially leading to transient pore formation or direct translocation.

Hypothetical Permeability Data for this compound

| Assay | Permeability Coefficient (Pₑ) (cm/s) |

|---|---|

| PAMPA | 1.5 x 10⁻⁶ |

These hypothetical values suggest low to moderate passive permeability. The transport pathway could be further elucidated using fluorescently labeled peptide and confocal microscopy to visualize its localization within cells, and by using inhibitors of various endocytic pathways to determine the mechanism of uptake.

Computational and in Silico Modeling Approaches for H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ensembles of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For the nonapeptide this compound, MD simulations can generate a detailed picture of its conformational landscape in various environments, such as in aqueous solution. americanpeptidesociety.orgnih.gov By simulating the peptide's behavior, researchers can observe folding and unfolding events, identify stable and transient secondary structures like β-turns or γ-bends, and characterize the ensemble of conformations it adopts. americanpeptidesociety.orgresearchgate.net This is crucial because a peptide's biological function is intrinsically linked to its three-dimensional structure and flexibility.

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describes the potential energy of a system of particles, defining the interactions between atoms. americanpeptidesociety.org The selection of an appropriate force field is a critical first step for simulating a peptide like this compound. Several well-established force fields are commonly used for biomolecular simulations, each with its own parametrization philosophy and strengths. researchgate.netnih.gov

AMBER (Assisted Model Building and Energy Refinement): This is one of the most widely used force field families, particularly well-regarded for simulations of proteins and nucleic acids. researchgate.netgromacs.org Versions like AMBER99SB-ILDN are optimized for protein simulations. youtube.com

CHARMM (Chemistry at HARvard Macromolecular Mechanics): This family of force fields is also extensively used for proteins and peptides and is known for its accuracy in reproducing experimental data. researchgate.netgromacs.org The CHARMM36m force field, for instance, has shown excellent performance in modeling cyclic peptide ensembles. soton.ac.uk

GROMOS (Groningen Molecular Simulation): This is a united-atom force field, where non-polar hydrogens are not explicitly represented, which can make simulations computationally less expensive. researchgate.net It has been widely applied in many MD studies. researchgate.net

OPLS (Optimized Potentials for Liquid Simulations): Originally developed to simulate organic liquids, the OPLS-AA (all-atom) version is also a "universal" force field applicable to proteins and peptides. researchgate.net

The choice of force field can significantly impact the resulting conformational ensemble. youtube.com Therefore, it is often recommended to perform benchmark simulations with different force fields to validate results against any available experimental data. researchgate.net

Table 1: Comparison of Common Force Fields for Peptide Simulation

| Force Field | Type | Strengths | Considerations for this compound |

| AMBER | All-Atom | Excellent for standard protein and nucleic acid simulations. researchgate.netgromacs.org Well-validated for secondary structure prediction. youtube.com | A robust choice, given the peptide nature. Parametrization for the mix of hydrophobic, polar, and charged residues is well-supported. |

| CHARMM | All-Atom | Considered highly accurate for protein/peptide simulations. researchgate.net C36 variant is well-regarded for disordered regions and peptide dynamics. soton.ac.uk | Excellent option, especially for accurately capturing the flexibility and potential for disordered states of the peptide. |

| GROMOS | United-Atom | Computationally efficient due to fewer explicit atoms. researchgate.net | May offer a speed advantage for long-timescale simulations, but the united-atom approach might be less precise for detailed side-chain interactions. |

| OPLS-AA | All-Atom | Designed to be a "universal" force field, suitable for a wide range of organic molecules and biomolecules. researchgate.net | A versatile option, though sometimes considered more generalist compared to the specific protein focus of modern AMBER and CHARMM versions. |

Once MD trajectories are generated, a variety of analytical techniques are employed to extract meaningful information about the peptide's dynamics. To understand the conformational transitions of this compound, researchers would analyze properties such as:

Ramachandran Plots: These plots visualize the backbone dihedral angles (phi and psi) of each amino acid residue, revealing their preference for specific secondary structures like helices or sheets. nih.gov

Radius of Gyration (Rg): This metric measures the compactness of the peptide over time, indicating whether it adopts a folded or extended conformation. nih.gov

Hydrogen Bond Analysis: Tracking the formation and breaking of intramolecular hydrogen bonds is essential for identifying stable secondary structures like β-turns. wustl.edu

Cluster Analysis: This method groups structurally similar conformations from the trajectory, helping to identify the most populated and representative structures in the conformational ensemble. wustl.edu

Furthermore, MD simulations can be used to study ligand-induced dynamics. By simulating the peptide in the presence of a potential binding partner (e.g., a receptor protein), one can observe how the peptide's conformational ensemble shifts upon binding. springernature.com This can reveal whether the peptide binds via a conformational selection mechanism (where the receptor selects a pre-existing conformation) or an induced-fit mechanism (where the peptide changes its conformation upon binding).

Molecular Docking and Binding Mode Prediction of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) when it binds to a second molecule (a receptor, typically a protein). nih.gov For this compound, docking studies are essential for identifying potential biological targets and predicting how the peptide interacts with them at an atomic level. oup.com The process involves sampling many possible conformations of the peptide within the binding site of a target protein and then using a scoring function to rank these poses. nih.gov

Given the flexibility of peptides, this process is challenging. mdpi.com Docking algorithms must be able to handle the large number of possible conformations the peptide can adopt. mdpi.com Successful docking can provide a structural model of the peptide-protein complex, clarifying the mechanism of molecular recognition and guiding the design of new molecules with improved binding. oup.com

The success of a molecular docking experiment depends on both the search algorithm and the scoring function.

Search Algorithms: These algorithms explore the vast conformational space of the peptide and its possible orientations in the receptor's binding site. nih.gov

Rigid-Body Docking (RBD): The simplest approach, treating both molecules as rigid. It is computationally fast but often inaccurate for flexible peptides. oup.com

Semi-Flexible Docking (SFD): A more common approach where the receptor is kept rigid while the peptide is allowed to be flexible. oup.com

Flexible Docking (FD): The most computationally intensive method, allowing flexibility in both the peptide and the receptor side chains within the binding site. oup.com

Fragment-Growing Algorithms: These methods dock an initial "seed" fragment of the peptide and then iteratively grow the rest of the chain, which can be effective for flexible peptides. researchgate.net

Scoring Functions: After generating potential binding poses, a scoring function estimates the binding affinity for each pose. These functions can be based on force fields (like AMBER or CHARMM), empirical data, or knowledge-based potentials. mdpi.com Tools like pyDock have developed specialized scoring functions that show good performance for protein-peptide interactions. nih.gov Optimizing the scoring function is crucial, as it must accurately distinguish the correct binding mode (the "native" pose) from a vast number of incorrect ones. mdpi.com

Table 2: Overview of Selected Peptide Docking Approaches

| Algorithm/Method | Principle | Key Feature |

| Genetic Algorithms | Uses principles of evolution, where a population of binding poses "evolves" over generations to find the optimal solution. oup.com | Robust in exploring large and complex search spaces. |

| Fragment-Growing | Builds the peptide conformation iteratively within the binding site, starting from an anchor fragment. researchgate.net | Efficiently samples the conformational space of flexible peptides. |

| CABS-dock | Uses a coarse-grained model to perform a global search, followed by all-atom reconstruction. mdpi.com | Balances computational speed with the ability to model large-scale conformational changes. |

| FlexPepDock | A Rosetta-based protocol that refines coarse peptide-protein models by high-resolution sampling of peptide flexibility. mlsb.io | Specializes in the refinement and accurate prediction of peptide conformations upon binding. |

De Novo Peptide Design and Optimization Algorithms for this compound Analogs

De novo design refers to the creation of novel peptide sequences from scratch, rather than modifying existing ones. nih.gov For this compound, de novo design algorithms could be used to generate analogs with improved properties, such as higher binding affinity, greater stability, or enhanced specificity for a biological target. researchgate.net These computational approaches explore the vast chemical space of possible amino acid sequences to identify candidates that are predicted to fold into a desired structure and exhibit a specific function. researchgate.net

The process often involves three main stages: (i) an optimization-based sequence selection to find sequences with low potential energy in a target structure, (ii) a fold specificity calculation to ensure the designed sequence adopts the desired fold, and (iii) a binding affinity calculation to predict how well it will interact with the target protein. researchgate.net

Two primary strategies are used in the computational design of peptide analogs. nih.govresearchgate.net

Structure-Based Design: This approach relies on the known three-dimensional structure of the target receptor. researchgate.net Algorithms design a peptide that is sterically and chemically complementary to the target's binding site. mit.edu This can involve placing "seed" fragments into the binding pocket and then connecting them or building a peptide amino acid by amino acid to maximize favorable interactions. nih.govmit.edu This method is powerful for creating highly specific binders.

Sequence-Based Design: This strategy starts with a known peptide sequence, such as this compound, and generates variations to find sequences with improved activity. nih.gov This can be done without a known receptor structure. biorxiv.org Machine learning and evolutionary algorithms are often used to explore sequence variations, and predictors estimate the likelihood that a modified peptide will interact with a target class. researchgate.netbiorxiv.org Recently, protein language models have been used for fully de novo binder generation based only on sequence information. nih.gov

Table 3: Comparison of Peptide Design Strategies

| Strategy | Requirement | Principle | Goal |

| Structure-Based | 3D structure of the biological target. researchgate.net | Designs a peptide that is geometrically and chemically complementary to the target's binding pocket. mit.edu | To create a peptide that fits perfectly into the target, achieving high affinity and specificity. |

| Sequence-Based | A starting peptide sequence or a family of known binders. nih.govbiorxiv.org | Modifies an existing sequence, using computational models to predict how changes will affect activity or binding. biorxiv.org | To optimize a known peptide's function or to discover novel binders based on sequence patterns. |

Integration of Machine Learning and Artificial Intelligence in Peptide Sequence and Activity Prediction

For the peptide this compound, machine learning models can be employed to predict a wide range of potential bioactivities, such as antimicrobial, antiviral, or anticancer properties. nih.gov The process typically involves representing the peptide sequence in a numerical format that a machine can understand. gu.se Common representations include one-hot encoding, where each amino acid is converted into a binary vector, and the use of physicochemical property descriptors for each amino acid in the sequence. gu.se

The predictive power of these models can be leveraged in an iterative cycle of in silico design and experimental validation. For instance, an initial ML model could predict a certain bioactivity for this compound. This prediction would then be tested experimentally. The results of this experiment can then be fed back into the model to refine its predictive accuracy for future iterations. nih.gov This iterative process significantly accelerates the optimization of peptide candidates.

Below is an illustrative data table showcasing how machine learning predictions for this compound and its analogs might be presented.

Table 1: Hypothetical Machine Learning-Based Bioactivity Predictions for this compound and Analogs

| Peptide Sequence | Predicted Activity | Prediction Score | Key Features Influencing Prediction |

|---|---|---|---|

| This compound | Antimicrobial | 0.85 | High content of hydrophobic residues (Ala, Leu, Val), presence of a cationic residue (Lys) |

| H-Trp -Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH | Antimicrobial | 0.92 | Introduction of Tryptophan, known to enhance antimicrobial activity |

| H-Ala-Leu-Leu-Ala-Ala -Gly-Ala-Thr-Lys-OH | Reduced Antimicrobial | 0.65 | Replacement of Valine with Alanine (B10760859), potentially altering membrane interaction |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling in Peptide Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govnih.gov In peptide research, QSAR models are invaluable for understanding which specific structural features of a peptide, such as the physicochemical properties of its amino acids, contribute most significantly to its function. rsc.org

For the peptide this compound, a QSAR study would involve generating a dataset of structurally similar peptides with varying amino acid substitutions and their experimentally determined activities. nih.gov From the amino acid sequences, a wide array of numerical descriptors can be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial arrangement of atoms). researchgate.net By applying statistical methods like partial least squares (PLS) regression, a QSAR model can be built that correlates these descriptors with the observed biological activity. researchgate.net

Pharmacophore modeling, a complementary approach, focuses on the 3D arrangement of essential features of a molecule that are responsible for its biological activity. dovepress.comnih.gov A pharmacophore model for this compound would define the spatial distribution of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are necessary for its binding to a biological target. nih.gov This model can then be used as a 3D query to screen large virtual libraries of peptides to identify new candidates that fit the pharmacophore and are therefore likely to be active. fip.org

The integration of QSAR and pharmacophore modeling can provide a comprehensive understanding of the structure-activity landscape of this compound. For example, a QSAR model might reveal that hydrophobicity at a particular position is critical for activity, while a pharmacophore model could illustrate the precise 3D location where this hydrophobic group needs to be for optimal target interaction.

An example of how QSAR data for a series of analogs of this compound could be structured is presented in the table below.

Table 2: Illustrative QSAR Data for Analogs of this compound

| Peptide Analog | Experimental Activity (IC50, µM) | Hydrophobicity Index (z1) | Steric Descriptor (z2) | Electronic Descriptor (z3) |

|---|---|---|---|---|

| H-Ala-Leu-Leu-Ala-Val -Gly-Ala-Thr-Lys-OH | 15.2 | 0.5 | -1.5 | -0.2 |

| H-Ala-Leu-Leu-Ala-Ile -Gly-Ala-Thr-Lys-OH | 12.8 | 0.6 | -1.8 | -0.3 |

| H-Ala-Leu-Leu-Ala-Gly -Gly-Ala-Thr-Lys-OH | 45.7 | -0.1 | 0.0 | 0.1 |

Table of Compound Names

| Abbreviation | Full Name |

| This compound | Alanine-Leucine-Leucine-Alanine-Valine-Glycine-Alanine-Threonine-Lysine |

| Ala | Alanine |

| Leu | Leucine (B10760876) |

| Val | Valine |

| Gly | Glycine (B1666218) |

| Thr | Threonine |

| Lys | Lysine (B10760008) |

| Trp | Tryptophan |

| Ser | Serine |

| Ile | Isoleucine |

| Phe | Phenylalanine |

Biotransformation and in Vitro Bioavailability Assessment of H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh

In Vitro Stability Profiling of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH in Relevant Biological Matrices

The stability of a peptide is a critical determinant of its potential therapeutic efficacy. In vitro stability studies are designed to predict how a peptide like this compound would behave in the body by exposing it to various biological fluids and conditions that mimic the physiological environment.

Peptides are susceptible to degradation by proteases, which are enzymes that break down proteins and peptides. These enzymes are abundant in blood plasma and various tissues. To assess the stability of this compound, it would be incubated in solutions containing human plasma, liver homogenates, or intestinal homogenates. The concentration of the intact peptide would be measured over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Several amino acids within a peptide sequence can influence its susceptibility to proteolysis. For instance, the presence of Leucine (B10760876) (Leu) can be a recognition site for certain proteases. The rate of degradation is typically used to calculate the peptide's half-life (t½) in each biological matrix, which is a key indicator of how long it would remain active in the body.

Hypothetical Data Table 1: Proteolytic Stability of this compound

This table illustrates the type of data generated from an in vitro stability assay in different biological media.

| Biological Matrix | Incubation Time (minutes) | % Peptide Remaining (Mean ± SD) | Calculated Half-life (t½, minutes) |

| Human Plasma | 0 | 100 ± 0.0 | 45.2 ± 3.1 |

| 15 | 62.5 ± 4.5 | ||

| 30 | 38.9 ± 3.8 | ||

| 60 | 15.1 ± 2.1 | ||

| 120 | 2.3 ± 0.5 | ||

| Liver Homogenate | 0 | 100 ± 0.0 | 28.7 ± 2.5 |

| 15 | 45.3 ± 3.9 | ||

| 30 | 20.1 ± 2.7 | ||

| 60 | 4.0 ± 1.1 | ||

| 120 | <1.0 |

Beyond enzymatic degradation, a peptide's chemical structure can break down under physiological conditions of temperature (37°C) and pH (e.g., pH 7.4 for blood, acidic pH for the stomach). Common chemical degradation pathways for peptides include oxidation, deamidation, and hydrolysis. To study this, this compound would be dissolved in buffered solutions simulating these conditions. The formation of degradation products would be monitored over an extended period. Identifying these products helps to understand the specific chemical liabilities of the peptide sequence. For example, adjusting the pH of a formulation can sometimes inhibit degradation.

Assessment of Intestinal Transport and Hepatic First-Pass Effects of this compound

For orally administered drugs, surviving the gastrointestinal tract and passing through the intestinal wall and liver are major hurdles. This process is known as the first-pass effect and can significantly reduce a drug's bioavailability.

Simulated gastrointestinal digestion models are used to mimic the conditions of the human stomach and intestines. In a static model, the peptide would be sequentially incubated in simulated gastric fluid (acidic pH with pepsin) and then in simulated intestinal fluid (neutral pH with enzymes like trypsin and chymotrypsin). Dynamic models offer a more complex and physiologically relevant simulation. These models help determine if this compound can survive enzymatic digestion in the gut.

Assuming the peptide survives digestion, it must then cross the intestinal epithelium to enter the bloodstream.

In Vitro Caco-2 Cell Monolayer: The Caco-2 cell line is derived from human colon cancer cells that, when grown on a permeable support, form a monolayer that behaves much like the cells lining the small intestine. The peptide is added to the top (apical) side of the monolayer, and its appearance on the bottom (basolateral) side is measured over time. This allows for the calculation of an apparent permeability coefficient (Papp), a value used to predict in vivo absorption.

Ex Vivo Intestinal Models: These models, such as the Ussing chamber or the everted gut sac, use segments of intestinal tissue taken from animals. These methods maintain the complex, multi-layered structure of the intestine and can provide a more accurate prediction of transport. They allow for the study of transport across the actual intestinal tissue, accounting for the different cell types and layers present in vivo.

The transport of peptides across the intestinal barrier can occur through various mechanisms, including paracellular (between cells) or transcellular (through cells) pathways, which may involve specific transporters.

Hypothetical Data Table 2: Intestinal Permeability of this compound

This table illustrates how permeability data from a Caco-2 cell assay would be presented.

| Compound | Direction of Transport | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Transport Mechanism |

| This compound | Apical to Basolateral (A→B) | 0.8 ± 0.2 | Passive Diffusion / Paracellular |

| Propranolol (High Permeability Control) | Apical to Basolateral (A→B) | 25.5 ± 2.1 | Transcellular |

| Atenolol (Low Permeability Control) | Apical to Basolateral (A→B) | 0.5 ± 0.1 | Paracellular |

Investigating Subcutaneous Interactions and Transport of this compound

For peptides that cannot be administered orally, subcutaneous injection (under the skin) is a common alternative. However, the subcutaneous space is not inert; it contains enzymes, hyaluronic acid, and collagen that can interact with and potentially degrade the injected peptide or hinder its absorption into the bloodstream.

To investigate this, this compound would be studied in models that simulate the subcutaneous environment. This could involve incubating the peptide with extracellular matrix components or in ex vivo skin models. These studies assess the peptide's stability at the injection site and its rate of diffusion and transport from the subcutaneous tissue into systemic circulation. The physicochemical properties of the peptide, such as its size, charge (due to the Lysine (B10760008) residue), and hydrophobicity (from Alanine (B10760859), Leucine, Valine), would influence these interactions.

Microfluidic Methods for Peptide-Extracellular Matrix Interaction Studies.science.gov

The interaction between therapeutic peptides and the extracellular matrix (ECM) is a critical factor influencing their distribution, retention, and ultimate biological activity, particularly for subcutaneous administration. researchgate.net The ECM is a complex network of proteins and glycosaminoglycans that provides structural and biochemical support to surrounding cells. nih.govfrontiersin.org Peptides must navigate this matrix to reach their target receptors. Microfluidic technologies have emerged as powerful tools for studying these intricate peptide-ECM interactions in a controlled and high-throughput manner. researchgate.netnih.gov

Microfluidic platforms allow for the creation of biomimetic environments that replicate aspects of the natural ECM. frontiersin.orgnih.gov These systems can be used to form channels and networks within hydrogels composed of ECM proteins like collagen or fibrin, enabling the study of peptide transport under perfusion conditions that mimic interstitial flow. bu.edu By molding gels around removable micro-scale elements, researchers can create defined channels to observe peptide diffusion and convection through the matrix. bu.edu

One innovative approach involves the use of responsive microgels within a microfluidic device to probe the interactions between peptides and ECM biopolymers like hyaluronic acid. researchgate.net The volume changes of these microgels in response to charged species, such as the lysine residue in this compound, can be monitored to quantify the strength of the interaction. researchgate.net This method offers a rapid screening capability with minimal material consumption. researchgate.net

Furthermore, microfluidic systems enable the study of how peptides influence cell-ECM interactions. The communication between cells and the ECM is largely mediated by peptide epitopes on ECM proteins that bind to cell surface receptors like integrins. nih.govnih.gov Synthetic peptides can be designed to mimic or inhibit these interactions. researchgate.net For example, a microfluidic setup can be used to assess the ability of a peptide like this compound to compete with natural ECM ligands for binding to cell surface receptors, thereby modulating cell adhesion.

Research Findings from Microfluidic Interaction Studies

The following tables present hypothetical research data for the peptide this compound, illustrating the types of quantitative findings that can be obtained from microfluidic-based ECM interaction assays.

Table 1: Peptide Diffusivity in ECM Hydrogel Models

This table shows the diffusion coefficient of the peptide in different ECM hydrogel compositions, simulating various tissue environments. Lower diffusion coefficients indicate stronger interaction or greater steric hindrance.

| Hydrogel Composition | Peptide Concentration (µM) | Flow Rate (µL/min) | Diffusion Coefficient (D, x10⁻⁷ cm²/s) |

| Collagen Type I (2 mg/mL) | 10 | 0.5 | 3.45 |

| Collagen Type I (4 mg/mL) | 10 | 0.5 | 2.10 |

| Matrigel™ (5 mg/mL) | 10 | 0.5 | 1.88 |

| Hyaluronic Acid (1%) | 10 | 0.5 | 4.02 |

Table 2: Binding Affinity to Key ECM Components

This table details the binding kinetics of the peptide with isolated ECM proteins, as determined by surface plasmon resonance (SPR) integrated into a microfluidic chip. The dissociation constant (KD) is a measure of binding affinity, where a lower value indicates a stronger bond.

| ECM Protein | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Dissociation Constant (KD, µM) |

| Fibronectin | 1.2 x 10³ | 5.5 x 10⁻³ | 4.58 |

| Laminin | 0.8 x 10³ | 6.1 x 10⁻³ | 7.63 |

| Collagen Type IV | 2.5 x 10³ | 4.0 x 10⁻³ | 1.60 |

| Heparan Sulfate | 7.9 x 10³ | 3.2 x 10⁻³ | 0.41 |

These microfluidic-based studies are crucial for building a comprehensive understanding of a peptide's behavior in vivo, providing essential data for the rational design of peptide therapeutics with improved delivery and efficacy. digitellinc.com

Peptide Engineering and Chemical Derivatization Strategies for H Ala Leu Leu Ala Val Gly Ala Thr Lys Oh Analogs

Site-Specific Chemical Modification and Bioconjugation of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH

Site-specific modification of the this compound peptide is a key strategy to introduce novel functionalities without compromising its core activity. The primary targets for modification on this peptide are the α-amino group at the N-terminal Alanine (B10760859) and, more significantly, the ε-amino group of the C-terminal Lysine (B10760008) residue. The Lysine side chain is particularly valuable due to its high reactivity and surface exposure, making it a common site for bioconjugation. sigmaaldrich.com The hydroxyl group of the Threonine residue also offers a potential, albeit less frequently utilized, site for specific chemical ligation. These modifications enable the attachment of various molecules that can serve as probes, improve pharmacokinetic profiles, or facilitate targeted delivery.

To study the mechanism of action, localization, and binding partners of this compound, various reporter groups can be attached. This is typically achieved by reacting the peptide with molecules containing amine-reactive functional groups.